molecular formula C33H37F2N7O4 B1684476 Golvatinib CAS No. 928037-13-2

Golvatinib

Cat. No. B1684476
Key on ui cas rn: 928037-13-2
M. Wt: 633.7 g/mol
InChI Key: UQRCJCNVNUFYDX-UHFFFAOYSA-N
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Patent
US08288538B2

Procedure details

To a solution of phenyl N-[4-(3-fluoro-4-{[1-(4-fluorophenylcarbamoyl)cyclopropanecarbonyl]amino}phenoxy)pyridin-2-yl]-N-phenoxycarbonylcarbamate (50.0 mg) in N,N-dimethylformamide (2.0 ml) was added 1-methyl-4-(piperidin-4-yl)piperazine (68.7 mg), followed by stirring at room temperature for 12 hr. The reaction mixture was partitioned between ethyl acetate and a 1N aqueous solution of sodium hydroxide. The organic layer was washed with brine, and dried over anhydrous sodium sulfate. The solvent was removed, and the residue was purified by silica gel column chromatography (Fuji Silysia NH, ethyl acetate, ethyl acetate:methanol=20:1, then 10:1). Fractions containing the target compound were concentrated. To the residue was added diethyl ether:hexane=1:3, and the precipitate was collected by filtration. This was washed with hexane and dried under aeration to provide the titled compound as white powder (34.6 mg, 72.8%). The titled compound could be synthesized by the following method.
Name
phenyl N-[4-(3-fluoro-4-{[1-(4-fluorophenylcarbamoyl)cyclopropanecarbonyl]amino}phenoxy)pyridin-2-yl]-N-phenoxycarbonylcarbamate
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
68.7 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
72.8%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:31]=[CH:32][C:33]=1[NH:34][C:35]([C:37]1([C:40](=[O:49])[NH:41][C:42]2[CH:47]=[CH:46][C:45]([F:48])=[CH:44][CH:43]=2)[CH2:39][CH2:38]1)=[O:36])[O:5][C:6]1[CH:11]=[CH:10][N:9]=[C:8]([N:12](C(OC2C=CC=CC=2)=O)[C:13](=[O:21])OC2C=CC=CC=2)[CH:7]=1.[CH3:50][N:51]1[CH2:56][CH2:55][N:54]([CH:57]2[CH2:62][CH2:61][NH:60][CH2:59][CH2:58]2)[CH2:53][CH2:52]1>CN(C)C=O>[F:1][C:2]1[CH:3]=[C:4]([O:5][C:6]2[CH:11]=[CH:10][N:9]=[C:8]([NH:12][C:13]([N:60]3[CH2:59][CH2:58][CH:57]([N:54]4[CH2:53][CH2:52][N:51]([CH3:50])[CH2:56][CH2:55]4)[CH2:62][CH2:61]3)=[O:21])[CH:7]=2)[CH:31]=[CH:32][C:33]=1[NH:34][C:35]([C:37]1([C:40]([NH:41][C:42]2[CH:43]=[CH:44][C:45]([F:48])=[CH:46][CH:47]=2)=[O:49])[CH2:39][CH2:38]1)=[O:36]

Inputs

Step One
Name
phenyl N-[4-(3-fluoro-4-{[1-(4-fluorophenylcarbamoyl)cyclopropanecarbonyl]amino}phenoxy)pyridin-2-yl]-N-phenoxycarbonylcarbamate
Quantity
50 mg
Type
reactant
Smiles
FC=1C=C(OC2=CC(=NC=C2)N(C(OC2=CC=CC=C2)=O)C(=O)OC2=CC=CC=C2)C=CC1NC(=O)C1(CC1)C(NC1=CC=C(C=C1)F)=O
Name
Quantity
68.7 mg
Type
reactant
Smiles
CN1CCN(CC1)C1CCNCC1
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 12 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (Fuji Silysia NH, ethyl acetate, ethyl acetate
ADDITION
Type
ADDITION
Details
Fractions containing the target compound
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated
ADDITION
Type
ADDITION
Details
To the residue was added diethyl ether
FILTRATION
Type
FILTRATION
Details
hexane=1:3, and the precipitate was collected by filtration
WASH
Type
WASH
Details
This was washed with hexane
CUSTOM
Type
CUSTOM
Details
dried under aeration

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)OC1=CC(=NC=C1)NC(=O)N1CCC(CC1)N1CCN(CC1)C)NC(=O)C1(CC1)C(=O)NC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 34.6 mg
YIELD: PERCENTYIELD 72.8%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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